molecular formula C38H33N3O4 B15032492 Dibenzyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dibenzyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B15032492
M. Wt: 595.7 g/mol
InChI Key: OZJJXMLYSMBZCF-UHFFFAOYSA-N
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Description

Dibenzyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that features a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2,6-dimethyl-3,5-pyridinedicarboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dibenzyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways in cells. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    2,6-Dimethyl-3,5-pyridinedicarboxylic acid: Another precursor used in the synthesis.

    1,3-Diphenyl-1H-pyrazole derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

Dibenzyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C38H33N3O4

Molecular Weight

595.7 g/mol

IUPAC Name

dibenzyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C38H33N3O4/c1-26-33(37(42)44-24-28-15-7-3-8-16-28)35(34(27(2)39-26)38(43)45-25-29-17-9-4-10-18-29)32-23-41(31-21-13-6-14-22-31)40-36(32)30-19-11-5-12-20-30/h3-23,35,39H,24-25H2,1-2H3

InChI Key

OZJJXMLYSMBZCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

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